3-Acetyl Substituent Enables Hydrogen-Bond Acceptor Capacity Absent in Halogenated and Trifluoromethyl Analogs
The 3-acetyl group on the benzenesulfonamide ring provides a carbonyl oxygen capable of serving as a hydrogen-bond acceptor (HBA), a pharmacophoric feature absent in the 2-chloro (CAS 1396782-81-2), 2-bromo (CAS 1797851-97-8), and 4-trifluoromethyl analogs. In the thiophene-benzenesulfonamide series, the presence of HBA-capable substituents has been correlated with enhanced DprE1 binding through interactions with active-site residues; the lead compound 297F, which possesses a carbonyl-containing substituent, achieved DprE1 IC₅₀ of 0.1 μg/mL [1]. While direct IC₅₀ data for CAS 1797400-62-4 are not yet publicly reported, the acetyl group's HBA capacity is a structural determinant that distinguishes it from halogen-only analogs and is predicted to modulate target engagement and pharmacokinetic properties .
| Evidence Dimension | Hydrogen-bond acceptor capacity of the benzene-ring substituent |
|---|---|
| Target Compound Data | 3-Acetyl: carbonyl oxygen HBA present; cLogP ~2.8 (estimated by fragment addition) |
| Comparator Or Baseline | 2-Chloro analog (CAS 1396782-81-2): no HBA at the 2-position; cLogP ~3.9 (estimated). 4-Trifluoromethyl analog: no HBA; cLogP ~3.7 (estimated). |
| Quantified Difference | Qualitative presence vs. absence of HBA; ΔcLogP ≈ -1.0 to -1.1 units (estimated), suggesting lower lipophilicity and potentially improved solubility |
| Conditions | Structural comparison based on SMILES and standard fragment-based cLogP estimation; no experimental logP data available for either compound |
Why This Matters
The presence of a hydrogen-bond acceptor directly impacts a compound's ability to engage polar protein targets and influences solubility and metabolic stability, making the 3-acetyl variant functionally distinct from halogen-only analogs in medicinal chemistry campaigns.
- [1] Qin R, Wang P, Wang B, Fu L, Batt SM, Besra GS, Wu C, Wang Y, Huang H, Lu Y, Li G. Identification of thiophene-benzenesulfonamide derivatives for the treatment of multidrug-resistant tuberculosis. Eur J Med Chem. 2022;233:114210. doi:10.1016/j.ejmech.2022.114210. View Source
